Scientific Field: This application falls under the field of Physical Chemistry .
Summary of the Application: The ring conformations of 3,4-dihydro-2H-pyran (34DHP), a molecule structurally similar to 2H-Pyran-2,4(3H)-dione, have attracted considerable interest due to their structural similarity to cyclohexene, an important molecule in stereochemistry .
Methods of Application: The conformational interconversion of 34DHP in both the neutral (S0) and the cationic (D0) ground states was investigated using high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .
Results or Outcomes: The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV (67,230 ± 4 cm−1). The change in the conformational interconversion pathway upon ionization is attributed to electron removal from the highest occupied molecular orbital .
Scientific Field: This application falls under the field of Bioconjugate Chemistry .
Summary of the Application: 2H-Pyran-2,4(3H)-dione is used in the site-specific synthesis of cysteine-bridged glycoproteins via expressed protein glycoligation .
Methods of Application: The methods of application involve complex biochemical procedures, including the synthesis of glycosylcysteine conjugates .
Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: 2H-Pyran-2,4(3H)-dione is used in the synthesis of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy . It is used in the synthesis of the previously unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .
Methods of Application: The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Results or Outcomes: The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .
Scientific Field: This application falls under the field of Green Chemistry .
Summary of the Application: 2H-Pyran-2,4(3H)-dione is used in the synthesis of pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .
Methods of Application: Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
2H-Pyran-2,4(3H)-dione, also known as dehydroacetic acid, is a heterocyclic organic compound with the molecular formula C₈H₆O₄. This compound features a pyran ring and is characterized by its diketone structure, contributing to its chemical reactivity and biological activity. The molecular weight of 2H-Pyran-2,4(3H)-dione is approximately 166.13 g/mol .
The compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations and interactions with biological systems.
Research indicates that 2H-Pyran-2,4(3H)-dione possesses various biological activities:
Several synthesis methods for 2H-Pyran-2,4(3H)-dione and its derivatives have been reported:
The applications of 2H-Pyran-2,4(3H)-dione span various industries:
Studies on the interactions of 2H-Pyran-2,4(3H)-dione reveal:
Several compounds share structural similarities with 2H-Pyran-2,4(3H)-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dihydro-2H-pyran-2,6(3H)-dione | C₅H₆O₃ | Lacks one carbon in the ring compared to 2H-Pyran-2,4(3H)-dione. |
| 3-Acetyl-6-methylpyran-2-one | C₈H₈O₄ | Contains an additional methyl group affecting reactivity. |
| 3-Hydroxy-6-methylpyran-2-one | C₈H₈O₄ | Hydroxyl group alters biological activity compared to 2H-Pyran-2,4(3H)-dione. |
These compounds highlight the unique structural features of 2H-Pyran-2,4(3H)-dione while also showcasing how slight modifications can lead to different properties and activities.